4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside

Description

Structural Overview and Nomenclature

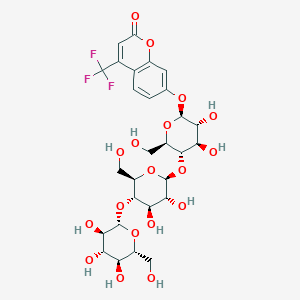

4-(Trifluoromethyl)umbelliferyl-beta-D-cellotrioside exhibits a complex molecular architecture that combines distinctive structural elements essential for its function as a fluorogenic substrate. The compound possesses the systematic International Union of Pure and Applied Chemistry name: 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one. This nomenclature reflects the compound's dual nature, incorporating both the fluorescent umbelliferone derivative and the carbohydrate trisaccharide component.

The structural foundation of this compound consists of a cellotrioside backbone, which represents three glucose units connected through beta-1,4-glycosidic linkages, characteristic of cellulose oligomers. The anomeric position of the reducing end glucose residue forms a glycosidic bond with the 7-hydroxy group of the 4-(trifluoromethyl)umbelliferone moiety. The trifluoromethyl group attached to the fourth position of the chromen-2-one ring system significantly influences both the electronic properties and the fluorescence characteristics of the molecule.

The compound maintains the Chemical Abstracts Service registry number 116981-90-9, providing a unique identifier for this specific molecular structure. The presence of the trifluoromethyl group distinguishes this compound from related methylumbelliferyl glycosides, conferring enhanced fluorogenic properties and improved specificity for certain enzymatic applications.

| Property | Value |

|---|---|

| Molecular Formula | C28H35F3O18 |

| Molecular Weight | 716.6 g/mol |

| Chemical Abstracts Service Number | 116981-90-9 |

| Systematic Name | 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |

| Physical Appearance | White to light yellow powder |

| Melting Point Range | 224-226°C |

Historical Development in Carbohydrate Chemistry

The development of 4-(Trifluoromethyl)umbelliferyl-beta-D-cellotrioside represents a significant advancement in the evolution of fluorogenic substrates for carbohydrate research. The historical trajectory of such compounds traces back to the broader development of umbelliferone derivatives and their applications in enzymatic studies. Umbelliferone, also known as 7-hydroxycoumarin, was first recognized for its unique fluorescent properties and subsequently became the foundation for numerous glycoside substrates.

The progression toward trifluoromethyl-substituted variants emerged from the need for enhanced fluorogenic properties and improved substrate specificity. Traditional methylumbelliferyl substrates, while effective, presented limitations in certain analytical applications due to their fluorescence characteristics and enzymatic selectivity. The introduction of the trifluoromethyl group represented a strategic modification designed to address these limitations while maintaining the essential glycoside structure necessary for enzyme recognition.

The synthesis of cellotrioside derivatives has its roots in the broader field of oligosaccharide chemistry, where researchers have long sought to create defined substrates that mimic natural cellulose structures. The development of stepwise synthetic approaches for cellooligosaccharides provided the foundation for creating complex substrates like 4-(Trifluoromethyl)umbelliferyl-beta-D-cellotrioside. These synthetic methodologies involved sophisticated protection and deprotection strategies to ensure proper regioselectivity and stereochemistry in the final products.

The integration of fluorescent reporter groups with oligosaccharide structures marked a pivotal moment in carbohydrate chemistry, enabling real-time monitoring of enzymatic reactions. This development paralleled advances in fluorescence spectroscopy and the growing understanding of structure-activity relationships in glycoside hydrolases. The specific choice of cellotrioside as the carbohydrate component reflects its optimal size for enzyme recognition while maintaining sufficient specificity for cellulase activity measurement.

Significance as a Fluorogenic Substrate

The significance of 4-(Trifluoromethyl)umbelliferyl-beta-D-cellotrioside as a fluorogenic substrate extends across multiple dimensions of biochemical research and biotechnological applications. The compound's primary function involves serving as a sensitive and specific measurement tool for cellulase enzymatic activity, a capability that has proven essential for studying the enzymatic degradation of cellulose, a primary component of plant cell walls. The fluorogenic mechanism operates through the hydrolytic release of the 4-(trifluoromethyl)umbelliferone moiety upon enzymatic cleavage, producing a detectable fluorescent signal that correlates directly with enzyme activity.

The enhanced fluorogenic properties conferred by the trifluoromethyl substitution provide several analytical advantages over traditional methylumbelliferyl substrates. The electron-withdrawing nature of the trifluoromethyl group modifies the electronic distribution within the chromophore system, resulting in altered excitation and emission characteristics that can improve signal-to-noise ratios in fluorometric assays. This enhancement proves particularly valuable in complex biological matrices where background fluorescence might interfere with standard substrates.

The substrate demonstrates exceptional utility in screening applications for cellulase-producing microorganisms, enabling researchers to identify and characterize novel enzymes with potential biotechnological applications. The compound's specificity for beta-D-cellotrioside linkages makes it particularly valuable for distinguishing cellulase activity from other glycoside hydrolase activities that might be present in complex enzyme preparations. This selectivity has proven crucial for the development of enzyme cocktails used in biomass conversion processes.

In diagnostic applications, the compound has found utility in bacterial identification systems, where specific enzymatic profiles can be used to differentiate between microbial species. The fluorogenic response provides rapid and quantitative results, making it suitable for high-throughput screening applications and automated analytical systems. The compound's application extends to food safety testing, where it can detect the presence of specific pathogens through their characteristic enzyme activities.

| Application Area | Specific Use | Analytical Advantage |

|---|---|---|

| Enzyme Characterization | Cellulase activity measurement | High sensitivity and specificity |

| Microbial Screening | Cellulase-producing organism identification | Rapid, quantitative results |

| Diagnostic Testing | Bacterial identification | Automated analysis capability |

| Food Safety | Pathogen detection | Real-time monitoring |

| Biotechnology | Enzyme optimization | Continuous assay monitoring |

Classification within Glycoside Compounds

4-(Trifluoromethyl)umbelliferyl-beta-D-cellotrioside occupies a distinct position within the broader classification system of glycoside compounds, specifically falling under the category of artificial fluorogenic glycosides designed for analytical applications. Within the glycoside classification framework, compounds are typically categorized based on the nature of their glycone (sugar component), the type of glycosidic linkage, and the chemical characteristics of their aglycone moiety. This particular compound exemplifies a sophisticated synthetic glycoside where the aglycone consists of a substituted coumarin derivative.

From the perspective of glycone classification, the compound contains a cellotrioside unit, which places it within the oligosaccharide subcategory of glycosides. The cellotrioside component consists of three glucose residues connected through beta-1,4-glycosidic linkages, making it a member of the beta-glycoside family. The beta configuration of the glycosidic bonds is crucial for recognition by cellulase enzymes, which specifically hydrolyze beta linkages rather than alpha linkages.

The aglycone component classifies this compound within the coumarin glycoside subfamily, a group that includes numerous natural products with diverse biological activities. However, unlike naturally occurring coumarin glycosides that typically serve physiological functions in plants, this synthetic analog has been specifically designed for analytical and research applications. The trifluoromethyl substitution on the coumarin ring represents a unique modification not commonly found in natural coumarin glycosides, highlighting its synthetic origin and specialized function.

Within the broader context of fluorogenic substrates, this compound represents an advanced generation of enzyme substrates that combine the specificity of natural oligosaccharide structures with the analytical advantages of synthetic fluorophores. The compound shares structural similarities with other umbelliferyl glycosides used in enzymatic assays, such as 4-methylumbelliferyl-beta-D-glucoside and related derivatives. However, the cellotrioside component provides enhanced specificity for cellulase enzymes compared to simpler monosaccharide substrates.

The compound also demonstrates characteristics typical of chromogenic substrates, which are used for bacterial identification and enzyme activity measurement. These substrates typically undergo enzymatic hydrolysis to release a detectable chromophore, enabling quantitative measurement of enzyme activity. The dual nature of this compound as both a specific cellulase substrate and a general chromogenic reagent illustrates the versatility achieved through careful molecular design.

Properties

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F3O18/c29-28(30,31)10-4-15(35)44-11-3-8(1-2-9(10)11)43-25-21(41)18(38)23(13(6-33)46-25)49-27-22(42)19(39)24(14(7-34)47-27)48-26-20(40)17(37)16(36)12(5-32)45-26/h1-4,12-14,16-27,32-34,36-42H,5-7H2/t12-,13-,14-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEGIKFULSNPJZ-KHEBRHQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Steps

Protection of Cellulose Oligosaccharide : The first step involves protecting the hydroxyl groups of the cellulose oligosaccharide using suitable protecting groups such as acetyl or benzyl groups. This step is crucial to prevent unwanted reactions during the synthesis process.

Activation of the Protected Cellulose Oligosaccharide : The protected cellulose oligosaccharide is then activated to facilitate the coupling reaction with 4-methylumbelliferone. This activation often involves converting the protected oligosaccharide into a reactive intermediate.

Coupling with 4-Methylumbelliferone : The activated cellulose oligosaccharide is then coupled with 4-methylumbelliferone in the presence of a suitable catalyst or coupling agent. This step forms the desired fluorogenic substrate.

Deprotection : The final step involves deprotecting the hydroxyl groups to yield the free 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside.

Chemical Characterization

The purity and identity of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside are determined through a combination of physical and chemical characterization techniques, including NMR spectroscopy and high-performance liquid chromatography (HPLC).

Physical and Chemical Properties

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a white to light yellow powder with a molecular weight reported variably as 569.51 g/mol and 716.6 g/mol in different sources. It has a melting point range of 224-226°C and is soluble in dimethyl sulfoxide (DMSO), acetonitrile, and other organic solvents.

Analytical Methods for Enzymatic Activity

The enzymatic activity of cellulases on 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside can be measured through the detection of fluorescent 4-methylumbelliferone produced by the hydrolysis of the substrate. This can be detected using spectrofluorometry, allowing for the precise measurement of cellulase activity over time.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C28H35F3O18 |

| Molecular Weight | 716.6 g/mol (reported as 569.51 g/mol in some sources) |

| Melting Point | 224-226°C |

| Solubility | Soluble in DMSO, acetonitrile, and other organic solvents |

| CAS Number | 116981-90-9 |

Chemical Reactions Analysis

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group. Common reagents and conditions for these reactions include mild temperatures and neutral pH to maintain the integrity of the glycosidic bonds.

Scientific Research Applications

Enzyme Assays

Glycosidase Activity Measurement

4-TF-Cel serves as a specific substrate for β-glucosidases. When these enzymes cleave the β-glycosidic bond in 4-TF-Cel, they release 4-trifluoromethylumbelliferone (4-TFU), a fluorescent molecule that can be detected using fluorescence spectroscopy. This property allows researchers to quantify β-glucosidase activity in different biological samples, facilitating studies on enzyme kinetics and inhibition.

Intracellular Monitoring

The compound can be loaded into living cells to monitor intracellular β-glucosidase activity. Upon enzymatic cleavage, the released 4-TFU can be detected via fluorescence microscopy or plate readers. This application is crucial for studying enzyme activity in specific cell types or cellular compartments, providing insights into metabolic processes and potential therapeutic targets.

Screening for Enzyme Inhibitors

4-TF-Cel is utilized in assays to screen for inhibitors of β-glucosidases. By measuring the fluorescence intensity of released 4-TFU in the presence of potential inhibitors, researchers can identify and characterize novel compounds that inhibit glycosidase activity. This application is particularly relevant in drug discovery, where targeting glycosidases can have therapeutic implications.

Diagnostic Applications

Due to its fluorogenic properties, 4-TF-Cel is also employed in diagnostic tests that require the detection of glycosidase activity. The ability to visualize enzyme activity through fluorescence makes it suitable for applications in clinical diagnostics, where monitoring enzyme levels can provide insights into various diseases .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves its hydrolysis by specific enzymes, releasing the fluorescent umbelliferyl moiety. This fluorescence can be measured to quantify enzyme activity or the presence of specific pathogens. The molecular targets include glycosidases that cleave the glycosidic bonds, releasing the fluorescent product .

Comparison with Similar Compounds

4-Methylumbelliferyl-β-D-cellobioside (4-MUC)

- Structure : β-1,4-linked cellobiose (two glucose units) linked to 4-methylumbelliferyl (4-MU).

- Molecular Formula : C₂₀H₂₄O₁₃ (MW: 472.4 g/mol) .

- Key Differences :

- The absence of the third glucose unit reduces specificity for cellulases requiring longer oligosaccharide chains.

- The methyl group (-CH₃) in 4-MUC results in lower fluorescence intensity (λₑₓ/λₑₘ = 360/450 nm) compared to 4-TFMU (λₑₓ/λₑₘ = 380/470 nm) .

- Applications: Widely used for β-glucosidase and endocellulase assays .

4-Methylumbelliferyl-N,N',N''-triacetyl-β-D-chitotrioside

- Structure : β-1,4-linked N-acetylglucosamine trimer conjugated to 4-MU.

- Molecular Formula : C₃₄H₄₇N₃O₁₈ (MW: 785.75 g/mol) .

- Key Differences: Targets chitinases and chitotriosidases instead of cellulases due to the N-acetylglucosamine backbone . The acetylated amino groups enhance solubility in aqueous buffers, unlike the non-acetylated cellotrioside derivatives . Applications: Diagnostic tool for lysosomal storage disorders like Gaucher’s disease .

4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminate Methyl Ester

- Structure : N-acetylneuraminic acid (sialic acid) linked to 4-TFMU via an α-glycosidic bond.

- Molecular Formula: C₂₂H₂₄F₃NO₁₁ (MW: 535.42 g/mol) .

- The α-anomeric configuration and sialic acid backbone limit cross-reactivity with β-specific enzymes . Applications: Influenza virus research and glycobiology studies .

4-Methylumbelliferyl-β-D-xylotrioside

- Structure : β-1,4-linked xylotriose conjugated to 4-MU.

- Molecular Formula : C₂₅H₃₂O₁₅ (MW: 572.51 g/mol) .

- Key Differences: Targets xylanases due to the xylose backbone, highlighting the importance of sugar monomer identity in substrate specificity . Lower molecular weight and hydrophilicity compared to cellotriosides .

Physicochemical and Functional Comparisons

| Compound | Molecular Weight (g/mol) | Sugar Backbone | Fluorophore | Target Enzymes | Fluorescence λₑₓ/λₑₘ (nm) |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)umbelliferyl-β-D-cellotrioside | ~700* | Cellotriose | 4-TFMU (-CF₃) | Cellulases | 380/470 |

| 4-Methylumbelliferyl-β-D-cellobioside | 472.4 | Cellobiose | 4-MU (-CH₃) | β-Glucosidases | 360/450 |

| 4-Methylumbelliferyl-chitotrioside | 785.75 | Chitotriose | 4-MU (-CH₃) | Chitinases | 360/450 |

| 4-TFMU-N-acetylneuraminate | 535.42 | Sialic acid | 4-TFMU (-CF₃) | Sialidases | 380/470 |

*Estimated based on structural similarity.

Key Observations:

- Fluorophore Impact : The -CF₃ group in 4-TFMU derivatives increases electron-withdrawing effects, shifting fluorescence emission to longer wavelengths and improving photostability .

- Backbone Specificity : Enzymes distinguish between sugar backbones (e.g., cellulases vs. chitinases) and chain length (cellotriose vs. cellobiose) .

- Solubility: Acetylated derivatives (e.g., chitotrioside) exhibit enhanced aqueous solubility compared to non-acetylated analogs .

Biological Activity

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a fluorogenic substrate primarily used in biochemical assays to study enzyme activities, particularly cellulases. This compound has garnered attention due to its unique properties that enhance the detection and quantification of enzymatic reactions.

Chemical Structure and Properties

- IUPAC Name : 7-[(2S,3R,4R,5S)-4-(trifluoromethyl)-2-methoxy-5-methyl-3-oxotetrahydrofuran-2-yl]-(1,3,4)-oxadiazol-2(3H)-one

- CAS Number : 116981-90-9

- Molecular Formula : C₁₃H₁₃F₃O₇

The presence of the trifluoromethyl group enhances the compound's stability and fluorescence properties, making it suitable for various enzymatic assays.

Enzymatic Applications

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside serves as a substrate for measuring cellulase activity. The hydrolysis of this compound by cellulases releases a fluorescent product, allowing for sensitive detection of enzyme activity. This property is crucial in various applications, including:

- Environmental Monitoring : Assessing the activity of cellulolytic microorganisms in soil and compost.

- Biotechnology : Evaluating enzyme preparations in industrial processes such as biofuel production.

Case Studies and Research Findings

Several studies have investigated the efficacy of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside as a substrate:

- Cellulase Activity Measurement :

-

Comparative Analysis :

- In comparative studies with other fluorogenic substrates, 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside exhibited superior sensitivity and specificity for cellulases. The results showed a significant increase in fluorescence under optimal conditions compared to traditional substrates.

- Enzyme Kinetics :

Data Table: Comparative Properties of Fluorogenic Substrates

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting enzymatic hydrolysis of 4-(Trifluoromethyl)umbelliferyl-β-D-cellotrioside in cellulase assays?

- Methodology : Use fluorogenic substrates to monitor cellulase activity. Hydrolysis releases the fluorescent 4-(trifluoromethyl)umbelliferone (4-TFMU), detectable via fluorescence spectrometry (excitation ~365 nm, emission ~445 nm). This approach offers higher sensitivity compared to chromogenic substrates like 4-nitrophenyl derivatives. Ensure calibration with standardized enzyme preparations to account for fluorescence quenching effects .

- Key Parameters : Optimize pH (e.g., pH 5.0 for fungal cellulases) and temperature (30–50°C) to match enzyme stability. Use kinetic assays to measure initial reaction rates and avoid substrate depletion .

Q. How is 4-(Trifluoromethyl)umbelliferyl-β-D-cellotrioside synthesized, and what purity benchmarks are critical for research use?

- Synthesis : The compound is typically synthesized via glycosylation of 4-(trifluoromethyl)umbelliferone with cellotriose using protected sugar donors. For example, trichloroacetimidate chemistry under anhydrous conditions (e.g., DCM, TMSOTf catalyst) ensures stereoselective β-linkage formation. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is essential to remove unreacted sugars and byproducts .

- Purity Criteria : Validate purity (>95%) using LC-MS (e.g., m/z matching [M+H]+) and confirm β-anomeric configuration via -NMR (δ ~4.8–5.2 ppm for anomeric proton) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using 4-(Trifluoromethyl)umbelliferyl-β-D-cellotrioside to compare cellulase isoforms?

- Data Analysis : Apply statistical methods like the Lasso regression to identify key variables (e.g., substrate concentration, temperature) influencing activity discrepancies. This minimizes overfitting in datasets with collinear predictors .

- Experimental Design : Use orthogonal assays (e.g., isoelectric focusing coupled with zymography) to separate cellulase isoforms. Compare hydrolysis rates across isoforms to isolate confounding factors like exo- vs. endoglucanase activity .

Q. What role does the trifluoromethyl group play in enhancing substrate specificity for glycosidases compared to non-fluorinated analogs?

- Mechanistic Insight : The trifluoromethyl group increases electrophilicity of the glycosidic bond, accelerating hydrolysis. Fluorine’s inductive effects also enhance binding affinity to enzyme active sites by stabilizing transition states through hydrophobic interactions. Compare kinetic parameters (, ) with non-fluorinated analogs (e.g., 4-methylumbelliferyl derivatives) to quantify these effects .

- Structural Validation : Use X-ray crystallography or molecular docking to map interactions between the trifluoromethyl group and conserved residues (e.g., catalytic glutamate/aspartate in GH7 cellulases) .

Q. How should researchers address false discovery rates (FDR) when screening large cellulase mutant libraries with 4-(Trifluoromethyl)umbelliferyl-β-D-cellotrioside?

- Statistical Control : Apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons. For example, set FDR at 5% and rank mutants by activity scores. This balances sensitivity and specificity in high-throughput screens .

- Validation : Confirm hits using dose-response assays and orthogonal substrates (e.g., crystalline cellulose) to rule out fluorophore-specific artifacts .

Methodological Optimization

Q. What HPLC conditions are optimal for analyzing 4-(Trifluoromethyl)umbelliferyl-β-D-cellotrioside and its hydrolysis products?

- Conditions : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 15 min, flow rate 1.0 mL/min. Retention times: ~1.23 min for intact substrate and ~1.61 min for 4-TFMU under SQD-FA05 conditions .

- Detection : Monitor at 315 nm (UV) or via fluorescence for higher sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.